molecular formula C46H36N2 B3029143 1,4-Bis[(E)-4-(diphenylamino)styryl]benzene CAS No. 55035-42-2

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene

Cat. No. B3029143
CAS RN: 55035-42-2
M. Wt: 616.8 g/mol
InChI Key: ONFSYSWBTGIEQE-NBHCHVEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene, also known as DSA-Ph, is a chemical compound with the molecular formula C46H36N2 . It has a molecular weight of 616.8 g/mol . The compound is also known by other names such as 358374-59-1, 55035-42-2, and 1,4-bis(4-diphenylaminostyryl)benzene .


Molecular Structure Analysis

The molecular structure of 1,4-Bis[(E)-4-(diphenylamino)styryl]benzene consists of two diphenylamino groups attached to a styryl group, which is further connected to a benzene ring . The compound’s IUPAC name is N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline .


Chemical Reactions Analysis

In a study, it was found that the excited organic photocatalyst 1,4-bis(diphenylamino)benzene plays a vital role as a one-electron injector . This suggests that the compound may be involved in photoredox-catalytic systems.


Physical And Chemical Properties Analysis

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene is a solid at 20°C . It has a melting point range of 228.0 to 232.0°C . The compound exhibits maximum absorption wavelengths between 408.0 and 414.0 nm in toluene .

Scientific Research Applications

Luminescent Polymer Fibers for Light Amplification and Lasing

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene has been utilized in the fabrication of step index polymer optical fibers. These fibers incorporate fluorescent stilbenoid compounds for lasing and amplification applications in the blue-green regions of the spectrum. The compound exhibits high quantum yields and large Stokes shifts, making it suitable for applications requiring amplified spontaneous emission and significant spectral narrowing (Kobayashi, Blau, Tillmann, & Härhold, 2001).

Charged States in Diphenylamino Endcapped Thiophenes

This compound is investigated in the context of diphenylamino-endcapped thiophene compounds. It is part of a study involving in situ ESR/UV–vis–NIR and NMR spectroelectrochemistry, providing insights into the charged states of these materials. The research finds relevance in the field of organic electronics, particularly in understanding the electronic properties of materials used in organic semiconductors (Rapta et al., 2013).

Intervalence Transitions in Mixed-Valence Monocations

The compound has been used in studies exploring intervalence charge-transfer (IVCT) in mixed-valence monocations. This research is significant in the field of materials science, particularly in understanding the electronic interactions within mixed-valence systems, which are crucial for the development of advanced materials with specific electronic properties (Barlow et al., 2005).

Thermodynamic Study for Solar Cell Development

In solar cell research, a thermodynamic study of this compound, along with other materials, has been conducted. This includes the measurement of heat capacities, melting temperatures, and enthalpies of fusion. Such studies are crucial for the development of efficient and stable materials for solar cell applications (Mentado-Morales et al., 2022).

properties

IUPAC Name

N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSYSWBTGIEQE-NBHCHVEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.